![molecular formula C15H16ClN5O2S B14931164 4-chloro-N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B14931164.png)
4-chloro-N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-CHLORO-N-{3-CYANO-5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound belonging to the class of carboxamides. It has been identified as a potential herbicide due to its ability to inhibit the activity of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme essential for plant growth.
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and efficiency, reducing the risk of contamination and improving overall yield. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the production process and ensuring the final product meets industry standards .
化学反应分析
Types of Reactions
4-CHLORO-N-{3-CYANO-5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with different properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, altering its chemical and physical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxamide derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted pyrazole and thienyl compounds .
科学研究应用
4-CHLORO-N-{3-CYANO-5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly HPPD, which is crucial for plant growth.
Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor in various biological pathways.
Industry: Utilized in the development of herbicides and other agrochemicals due to its ability to inhibit plant growth.
作用机制
The compound exerts its effects by inhibiting the activity of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in the catabolism of tyrosine. By inhibiting HPPD, the compound disrupts the production of essential molecules required for plant growth, leading to the death of the plant. This mechanism makes it a potent herbicide.
相似化合物的比较
Similar Compounds
Mesotrione: Another HPPD inhibitor used as a herbicide.
Isoxaflutole: A herbicide that also inhibits HPPD.
Sulcotrione: Similar to mesotrione and isoxaflutole, it inhibits HPPD and is used as a herbicide.
Uniqueness
4-CHLORO-N-{3-CYANO-5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific chemical structure, which provides distinct properties and advantages over other HPPD inhibitors. Its ability to inhibit HPPD with high specificity and potency makes it a valuable compound for research and industrial applications.
属性
分子式 |
C15H16ClN5O2S |
|---|---|
分子量 |
365.8 g/mol |
IUPAC 名称 |
4-chloro-N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]-1,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H16ClN5O2S/c1-7-9(6-17)14(24-12(7)15(23)20(3)4)18-13(22)11-10(16)8(2)21(5)19-11/h1-5H3,(H,18,22) |
InChI 键 |
CCAQVSGQAOQLBE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=NN(C(=C2Cl)C)C)C(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(3-chlorobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B14931088.png)
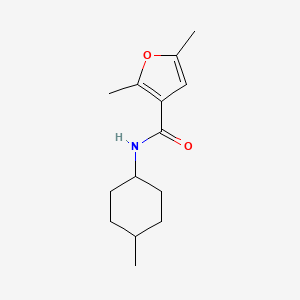
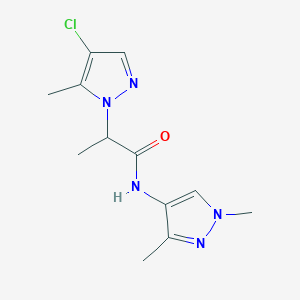
![4-({[3-(Trifluoromethyl)phenyl]carbamoyl}amino)benzoic acid](/img/structure/B14931124.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(methylsulfonyl)piperazin-1-yl]acetamide](/img/structure/B14931128.png)
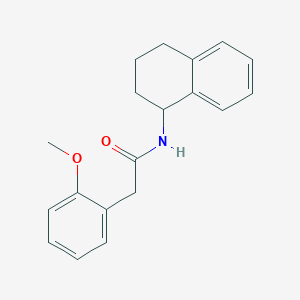


![4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B14931154.png)

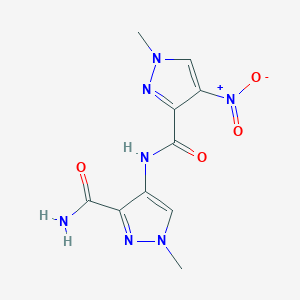

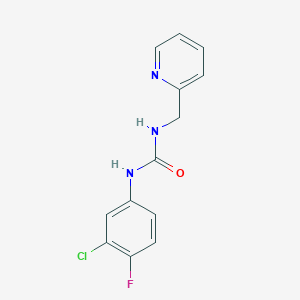
![1-(2-Methoxy-4-nitrophenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea](/img/structure/B14931186.png)
